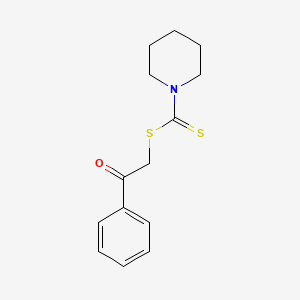

Phenacyl piperidine-1-carbodithioate

Description

Structure

3D Structure

Properties

CAS No. |

24372-60-9 |

|---|---|

Molecular Formula |

C14H17NOS2 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

phenacyl piperidine-1-carbodithioate |

InChI |

InChI=1S/C14H17NOS2/c16-13(12-7-3-1-4-8-12)11-18-14(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2 |

InChI Key |

ADVJDPHBXVNOPS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=S)SCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenacyl Piperidine 1 Carbodithioate and Its Derivatives

Established Synthetic Pathways

The most common and well-documented methods for synthesizing these compounds involve the formation of a dithiocarbamate (B8719985) salt followed by its reaction with an appropriate electrophile.

A primary method for the synthesis of phenacyl dithiocarbamates involves the reaction of an α-bromoacetophenone with a salt of a dithiocarbamic acid researchgate.net. This reaction is a nucleophilic substitution, where the dithiocarbamate anion acts as the nucleophile and displaces the bromide ion from the α-carbon of the phenone. This versatile reaction allows for the creation of a wide array of dithiocarbamate esters.

In the specific synthesis of Phenacyl piperidine-1-carbodithioate, piperidinium piperidine-1-carbodithioate is a key reagent. This salt is typically prepared by reacting piperidine (B6355638) with carbon disulfide. The resulting piperidinium salt can then be reacted directly with an α-bromophenone to yield the desired phenacyl ester.

The formation of the dithiocarbamate anion precursor is a fundamental step. This is readily achieved through the reaction of a secondary amine with carbon disulfide. researchgate.net In the context of this compound, the secondary amine used is piperidine. The reaction proceeds when the amine, acting as a nucleophile, attacks the electrophilic carbon of the carbon disulfide molecule. This reaction is typically carried out in the presence of a base, or a second equivalent of the amine, to deprotonate the initially formed dithiocarbamic acid, yielding the stable dithiocarbamate salt. researchgate.netresearchgate.net These salts are often soluble in polar organic solvents and water. researchgate.net

Table 1: Formation of Dithiocarbamate Salt

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

|---|---|---|---|

| Piperidine | Carbon Disulfide | Piperidine | Piperidinium piperidine-1-carbodithioate |

To improve efficiency and simplify procedures, one-pot synthetic methods have been developed for dithiocarbamates. organic-chemistry.org These approaches involve the simultaneous reaction of an amine, carbon disulfide, and an alkyl halide (in this case, an α-bromophenone) in a single reaction vessel, often without a catalyst and under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org This method avoids the need to isolate the intermediate dithiocarbamate salt, making it a highly atom-economic process. organic-chemistry.org Such three-component coupling reactions provide a straightforward and efficient route to a wide range of functionalized dithiocarbamates under mild conditions. organic-chemistry.org

Reaction of α-Bromophenones with Dithiocarbamate Salts

Synthesis of Substituted Phenacyl Piperidine-1-carbodithioates

The synthesis of derivatives of this compound, particularly those with substituents on the phenyl ring, is of significant interest.

The introduction of halogen substituents onto the phenacyl moiety is achieved by starting with appropriately substituted α-bromophenones. For instance, reacting a salt of piperidine-1-carbodithioic acid with a substituted ω-bromoacetophenone, such as 2-bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethan-1-one, yields the corresponding substituted phenacyl carbodithioate researchgate.net. This approach allows for the synthesis of a variety of halogenated derivatives, with the position and number of halogen atoms determined by the choice of the initial substituted α-bromophenone.

Table 2: Synthesis of Halogenated Phenacyl Carbodithioates

| Substituted α-Bromophenone | Dithiocarbamate Salt | Resulting Product |

|---|---|---|

| 2-bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethan-1-one | Salt of N,N-dialkyldithiocarbamic acid | 3,5-dibromo-2-hydroxyphenacyl N,N-dialkyl-carbodithioate researchgate.net |

| para-chloro-α-bromoacetophenone | Piperidinium piperidine-1-carbodithioate | para-chlorothis compound |

Derivatization Strategies for Specific Research Applications

The strategic derivatization of this compound is a key approach to tailor its physicochemical properties and biological activities for specific research applications. These modifications can be broadly categorized into transformations involving the phenacyl group, the dithiocarbamate moiety, and the piperidine ring. Such derivatizations are instrumental in the development of new therapeutic agents, analytical standards, and materials with novel properties.

One of the primary derivatization strategies involves the reaction of the active methylene (B1212753) group of the phenacyl moiety and the sulfur atoms of the dithiocarbamate group to construct new heterocyclic systems. For instance, the acid-catalyzed heterocyclocondensation of substituted phenacyl piperidine-1-carbodithioates leads to the formation of 2-(piperidin-1-yl)-1,3-dithiolium salts. This transformation is a valuable method for accessing a class of compounds with potential applications in medicinal chemistry and materials science. The synthesis of related 4-aryl-2-(N-methylpiperazin-1-yl)-1,3-dithiol-2-ylium perchlorates has been achieved through a similar reaction pathway, starting from the corresponding substituted phenacyl N-methylpiperazin-1-carbodithioates. researchgate.net

Another significant derivatization approach is the synthesis of thiazole derivatives. This can be accomplished by reacting phenacyl bromides with dithiocarbazates, which are structurally related to piperidine-1-carbodithioates. This reaction provides a versatile route to a variety of substituted thiazoles, a scaffold known for its diverse pharmacological activities. researchgate.net

Furthermore, derivatization techniques are extensively employed for analytical purposes, particularly in the trace determination of dithiocarbamates. researchgate.net While not specific to this compound, these methods are highly relevant. For example, dithiocarbamates can be converted into more volatile or stable derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net A common method involves the decomposition of the dithiocarbamate in an alkaline medium followed by derivatization with an alkylating agent, such as dimethyl sulfate, to form the corresponding methyl esters. nih.gov This approach enhances the stability and chromatographic behavior of the analyte, allowing for sensitive and accurate quantification in various matrices.

The dithiocarbamate moiety itself is a versatile functional group that can be modified to modulate the compound's properties. The lone pairs of electrons on the sulfur atoms allow for chelation with a wide range of metal ions. nih.gov This property is exploited in the design of metal complexes with potential applications in catalysis, medicine, and environmental remediation. nih.govresearchgate.net The formation of these organometallic complexes represents a significant derivatization strategy to explore new chemical spaces and biological activities.

The following tables summarize key derivatization strategies and the resulting compounds, based on related structures and general dithiocarbamate chemistry.

Table 1: Heterocyclization Reactions of Phenacyl Dithiocarbamate Analogs

| Starting Material | Reagents and Conditions | Product | Research Application | Reference |

|---|---|---|---|---|

| Substituted Phenacyl N-methylpiperazin-1-carbodithioates | Acid catalysis | 4-Aryl-2-(N-methylpiperazin-1-yl)-1,3-dithiol-2-ylium perchlorates | Synthesis of novel heterocyclic systems | researchgate.net |

Table 2: Derivatization for Analytical Applications

| Analyte | Derivatizing Agent | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|

| Dithiocarbamates (general) | Dimethyl sulfate | UHPLC-MS/MS | Simultaneous determination of different dithiocarbamate groups | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(piperidin-1-yl)-1,3-dithiolium salts |

| 4-Aryl-2-(N-methylpiperazin-1-yl)-1,3-dithiol-2-ylium perchlorates |

| Phenacyl N-methylpiperazin-1-carbodithioates |

| N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide |

Advanced Spectroscopic and Structural Elucidation of Phenacyl Piperidine 1 Carbodithioate and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of Phenacyl piperidine-1-carbodithioate is expected to exhibit distinct signals corresponding to the protons of the phenacyl and piperidine (B6355638) moieties. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and dithiocarbamate (B8719985) groups.

The protons of the piperidine ring typically appear in the upfield region of the spectrum. The protons alpha to the nitrogen atom (H-2' and H-6') are expected to be deshielded due to the inductive effect of the nitrogen and the partial double bond character of the C-N bond in the dithiocarbamate group, resonating at approximately 3.5-4.0 ppm. The protons at the beta (H-3' and H-5') and gamma (H-4') positions of the piperidine ring are expected to resonate further upfield, typically in the range of 1.5-1.8 ppm.

The methylene (B1212753) protons of the phenacyl group (-S-CH₂-C=O) are adjacent to both a sulfur atom and a carbonyl group. This environment leads to a significant downfield shift, with the signal expected to appear as a singlet at approximately 4.5-5.0 ppm.

The aromatic protons of the phenyl ring will be observed in the downfield region, typically between 7.4 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the anisotropic effect of the C=O bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine H-2', H-6' (α to N) | 3.5 - 4.0 |

| Piperidine H-3', H-5' (β to N) | 1.5 - 1.8 |

| Piperidine H-4' (γ to N) | 1.5 - 1.8 |

| Phenacyl -CH₂- | 4.5 - 5.0 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. A key feature in the spectrum of this compound is the signal for the thiocarbonyl carbon (C=S). This carbon is highly deshielded and is expected to appear in the far downfield region of the spectrum, typically between 190 and 210 ppm. uokerbala.edu.iq This characteristic chemical shift is a definitive indicator of the dithiocarbamate functional group.

The carbonyl carbon of the phenacyl group is also expected to be significantly deshielded, with a resonance in the range of 190-200 ppm. The methylene carbon of the phenacyl group (-S-CH₂-) will likely appear around 40-50 ppm.

The carbons of the piperidine ring will have distinct chemical shifts. The carbons alpha to the nitrogen (C-2' and C-6') are expected to resonate around 45-55 ppm, while the beta (C-3' and C-5') and gamma (C-4') carbons will appear further upfield, typically between 20 and 30 ppm. The aromatic carbons of the phenyl ring will show signals in the region of 120-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thiocarbonyl) | 190 - 210 |

| C=O (Carbonyl) | 190 - 200 |

| Phenacyl -CH₂- | 40 - 50 |

| Piperidine C-2', C-6' (α to N) | 45 - 55 |

| Piperidine C-3', C-5' (β to N) | 20 - 30 |

| Piperidine C-4' (γ to N) | 20 - 30 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group in the phenacyl moiety. The "thioureide" band, which arises from the C-N stretching vibration within the dithiocarbamate group, is a key diagnostic peak and is typically observed in the range of 1450-1550 cm⁻¹. The position of this band can provide insight into the partial double bond character of the C-N bond.

The C-S stretching vibrations of the dithiocarbamate group usually appear as one or two bands in the fingerprint region, between 950 and 1050 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | 1680 - 1700 |

| Dithiocarbamate | C-N stretch (Thioureide) | 1450 - 1550 |

| Dithiocarbamate | C-S stretch | 950 - 1050 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for dithiocarbamates involves the cleavage of the C-S bond.

Key expected fragments would include the phenacyl cation [C₆H₅COCH₂]⁺ and the piperidine-1-carbodithioate radical. Another likely fragmentation would be the loss of the entire piperidine-1-carbodithioyl group to give the phenacyl cation. Cleavage of the N-CS₂ bond could result in the formation of the piperidinyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure |

|---|---|

| Phenacyl cation | [C₆H₅COCH₂]⁺ |

| Piperidinyl cation | [C₅H₁₀N]⁺ |

X-ray Crystallography

The crystal structure of related compounds, such as (piperidine-1-carbodithioato-κS,S)[2-(pyridin-2-yl)phenyl-κC,N]palladium(II), reveals important features of the piperidine-1-carbodithioate ligand. nih.govnih.govdoaj.orgresearchgate.net In these structures, the piperidine ring typically adopts a chair conformation. researchgate.net This is the most stable conformation for a six-membered ring, minimizing steric strain.

The dithiocarbamate moiety (-NCS₂) is generally planar. The C-N bond within this group exhibits partial double bond character due to resonance, which restricts rotation around this bond. This planarity and restricted rotation are key features of the dithiocarbamate functional group. The bond angles around the nitrogen atom are expected to be close to 120°, consistent with sp² hybridization.

Table 5: Expected Structural Parameters for the Piperidine-1-carbodithioate Moiety

| Parameter | Expected Value |

|---|---|

| Piperidine Ring Conformation | Chair |

| Dithiocarbamate Geometry | Planar |

| C-N Bond Character (in NCS₂) | Partial double bond |

| N-C-S Bond Angle | ~120° |

Analysis of Intermolecular Interactions (e.g., Halogen-Sulfur, Halogen-Oxygen)

In the solid state, the molecular packing and crystal architecture of this compound and its derivatives are governed by a variety of intermolecular interactions. When halogenated analogues are considered, non-covalent interactions involving halogen atoms, such as halogen-sulfur (X∙∙∙S) and halogen-oxygen (X∙∙∙O) bonds, become significant in directing the supramolecular assembly. nih.gov

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a covalently bonded halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). researchgate.net In the context of halogenated this compound derivatives, the sulfur and oxygen atoms can act as effective halogen bond acceptors.

The sulfur atoms of the dithiocarbamate moiety, particularly the thione sulfur (C=S), are effective halogen bond acceptors. nih.gov Studies on co-crystals of sulfur-rich compounds have demonstrated the prevalence and strength of these interactions. rsc.org For instance, in co-crystals of lead(II) dithiocarbamates with tetraiodoethylene, distinct I∙∙∙S halogen bonds are observed, which, in conjunction with other interactions, guide the formation of a 3D structure. mdpi.com The geometry of the C–X∙∙∙S interaction is typically near-linear, with the angle approaching 180°. The interaction distance is shorter than the sum of the van der Waals radii of the halogen and sulfur atoms, indicating a significant attractive force.

Similarly, the carbonyl oxygen of the phenacyl group can participate in halogen bonding (C–X∙∙∙O=C). These interactions, while also important, compete with other potential interactions within the crystal lattice. The relative strength and occurrence of X∙∙∙S versus X∙∙∙O bonds depend on the specific halogen, the molecular conformation, and the presence of other competing acceptor sites. nih.gov Analysis of crystal structures of related compounds shows that these interactions play a crucial role in stabilizing the crystalline assembly. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (r) | Typical Angle (θ) | Reference |

| Halogen-Sulfur | C–I, C–Br | Thione Sulfur (S) | r < Σ(rvdW) | ~165° | mdpi.comresearchgate.net |

| Halogen-Oxygen | C–I, C–Br | Carbonyl Oxygen (O) | r < Σ(rvdW) | >150° | nih.gov |

This table presents typical geometric parameters for halogen bonds based on data from related molecular structures. Σ(rvdW) represents the sum of the van der Waals radii of the interacting atoms.

Investigation of p-π Conjugation within the Dithiocarbamate Moiety

The dithiocarbamate moiety (–NC(=S)S–) exhibits significant electronic delocalization arising from p-π conjugation. This conjugation involves the lone pair of electrons on the nitrogen atom (p-orbital) and the π-system of the thiocarbonyl group (C=S). mdpi.com This delocalization is best described by considering the contribution of multiple resonance structures.

The three main resonance forms for the piperidine-1-carbodithioate group are:

Structure I: A neutral form with a double bond between carbon and the thione sulfur.

Structure II (Thioureide form): A zwitterionic form where the nitrogen lone pair is delocalized to form a double bond with the carbon atom (C=N⁺), and the negative charge is shared between the two sulfur atoms. mdpi.com

Structure III: An alternative charge-separated form.

The actual electronic structure is a hybrid of these canonical forms. The contribution of the "thioureide" form (Structure II) is particularly significant. mdpi.com This results in a partial double bond character for the C–N bond and a delocalization of π-electron density across the N-C-S₂ fragment. Spectroscopic and crystallographic data confirm this model. The C–N bond length in dithiocarbamates is typically shorter than a standard C–N single bond, and the barrier to rotation around this bond is considerable, indicating its partial double bond character. This p-π conjugation is fundamental to the electronic properties of the molecule, influencing its chemical reactivity and spectroscopic behavior. mdpi.com

| Bond | Typical Single Bond Length (Å) | Typical Double Bond Length (Å) | Observed Length in Dithiocarbamates (Å) | Indication |

| C–N | ~1.47 | ~1.29 | ~1.32 - 1.36 | Partial double bond character |

| C–S | ~1.82 | ~1.61 | ~1.68 - 1.75 | Intermediate bond character |

This table compares typical covalent bond lengths with those commonly observed in dithiocarbamate structures, providing evidence for electron delocalization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of this compound. The electronic absorption spectrum is characterized by distinct bands corresponding to different electronic transitions within the molecule, including those localized on the aromatic phenacyl group and the dithiocarbamate moiety, as well as transitions involving the molecule as a whole.

Analysis of Intramolecular Charge Transfer Phenomena

The structure of this compound, which links an electron-donating group (piperidine-1-carbodithioate) to an electron-accepting group (phenacyl) through a methylene spacer, is conducive to intramolecular charge transfer (ICT). Upon photoexcitation, electron density can be transferred from the donor moiety to the acceptor moiety. rsc.org

This ICT character is often revealed by specific absorption bands in the UV-Vis spectrum. The spectrum of dithiocarbamates typically displays intense bands below 300 nm, which are assigned to π→π* transitions within the conjugated N-C-S₂ system. mdpi.com A less intense n→π* transition associated with the sulfur non-bonding electrons may also be observed. mdpi.com In molecules with a distinct donor-acceptor architecture, a new, often broad, absorption band at a longer wavelength can appear, which is attributed to the ICT transition. mdpi.comrsc.org

The occurrence of ICT is more definitively characterized by studying the emission properties and their dependence on solvent polarity. A significant red shift (bathochromic shift) in the fluorescence emission spectrum with increasing solvent polarity is a hallmark of an excited state with a large dipole moment, characteristic of a charge-separated ICT state. rsc.org In such cases, polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the fluorescence transition. nih.govmdpi.com

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) (π→π*) | Absorption λmax (nm) (ICT) | Emission λmax (nm) | Stokes Shift (nm) |

| Hexane | 31.0 | 285 | 330 | 385 | 55 |

| Toluene | 33.9 | 286 | 334 | 405 | 71 |

| Chloroform | 39.1 | 286 | 338 | 435 | 97 |

| Acetonitrile (B52724) | 45.6 | 287 | 345 | 480 | 135 |

| Methanol | 55.4 | 288 | 350 | 510 | 160 |

This table presents hypothetical spectroscopic data to illustrate the expected effect of solvent polarity on the absorption and emission spectra of a compound exhibiting ICT. An increasing Stokes shift with polarity is a strong indicator of ICT.

Solvatochromic Behavior in Derived Mesoionic Compounds

Mesoionic compounds are five- or six-membered heterocyclic compounds that are zwitterionic and cannot be represented satisfactorily by any single covalent or ionic structure. They are known for their large ground-state dipole moments and pronounced solvatochromism. Mesoionic compounds can be synthesized from dithiocarbamate precursors, and those derived from this compound would be expected to exhibit strong solvatochromic behavior.

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. nih.gov This change is caused by the differential solvation of the ground and excited electronic states of the solute molecule.

Negative Solvatochromism: If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, leading to an increase in the transition energy and a hypsochromic (blue) shift in the absorption maximum.

Positive Solvatochromism: If the excited state is more polar than the ground state (as is common in ICT), polar solvents will stabilize the excited state more, leading to a decrease in the transition energy and a bathochromic (red) shift.

Given their highly polar, zwitterionic nature, mesoionic compounds derived from dithiocarbamates would be expected to show significant shifts in their long-wavelength absorption bands in response to changes in solvent polarity, providing insight into the electronic distribution in their ground and excited states.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Observed Shift |

| Cyclohexane | 2.02 | 450 | - |

| Dioxane | 2.21 | 458 | +8 nm |

| Acetone | 20.7 | 485 | +35 nm |

| Ethanol | 24.6 | 495 | +45 nm |

| Dimethyl Sulfoxide | 46.7 | 515 | +65 nm |

This table provides a hypothetical example of positive solvatochromism for a derived mesoionic compound, where the absorption maximum shifts to longer wavelengths as the solvent polarity increases.

Reaction Mechanisms and Pathways of Phenacyl Piperidine 1 Carbodithioate in Heterocyclic Synthesis

Heterocyclization to 1,3-Dithiolium Derivatives

The synthesis of 1,3-dithiolium salts from phenacyl dithiocarbamates is a key transformation, typically achieved through acid-catalyzed intramolecular cyclization. This process involves the activation of the carbonyl group by an acid, followed by nucleophilic attack from one of the sulfur atoms of the dithiocarbamate (B8719985) group, leading to the formation of the five-membered dithiolium ring.

The acid-catalyzed heterocyclocondensation of substituted phenacyl N,N-dialkyldithiocarbamates is a common method for synthesizing 4-aryl-2-(N,N-dialkylamino)-1,3-dithiolium salts. researchgate.netuaic.roresearcher.life The choice of cyclization agent is crucial for the success of this reaction. While typical agents sometimes fail, a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MeSO₃H) has proven effective, yielding the desired 1,3-dithiolium salts in high purity and yields. uaic.ro Another effective acidic medium involves a mixture of acetic acid and sulfuric acid, followed by the addition of perchloric acid to precipitate the 1,3-dithiolium perchlorates. researchgate.net

The reaction proceeds via the formation of a carbocation intermediate, which facilitates the cyclization process. The resulting 1,3-dithiolium salts are stable, often crystalline, compounds that can be isolated and characterized.

| Cyclization Agent/Acidic Medium | Product Type | Reference |

| P₂O₅ – MeSO₃H (1:10 mixture) | 1,3-Dithiolium salts | uaic.ro |

| Acetic acid and Sulfuric acid, followed by Perchloric acid | 1,3-Dithiolium perchlorates | researchgate.net |

This table summarizes the acidic conditions used for the cyclocondensation of phenacyl carbodithioates.

A specific application of this methodology is the synthesis of novel 4-aryl-5-methyl-1,3-dithiolium derivatives. These compounds are synthesized through the heterocondensation of 1-(3,5-dibromo-2-hydroxyphenyl)-1-oxapropan-2-yl dithiocarbamates. researchgate.net The necessary precursor dithiocarbamates are obtained from the reaction of a corresponding substituted α-bromopropiophenone with various salts of dithiocarbamic acids. researchgate.net The structure of intermediates, such as 1-(3,5-dibromo-2-hydroxyphenyl)-1-oxapropan-2-yl-piperidine-1-carbodithioate, has been unambiguously confirmed by techniques like X-ray crystallography. researchgate.net This pathway allows for the introduction of a methyl group at the 5-position of the 1,3-dithiolium ring, further diversifying the range of accessible heterocyclic structures.

Transformation to Mesoionic Phenolates

Mesoionic compounds are neutral, five- or six-membered heterocyclic compounds that cannot be represented satisfactorily by any single covalent or ionic structure. mdpi.com They possess distinct regions of positive and negative charge. mdpi.comd-nb.infonih.govnih.gov The 1,3-dithiolium salts derived from phenacyl piperidine-1-carbodithioate can be readily converted into such mesoionic systems.

The transformation of 1,3-dithiolium salts into their corresponding mesoionic 2-(1,3-dithiol-2-ylium)phenolates is achieved under weak basic conditions. researchgate.netresearchgate.net Treatment of the salts with a saturated aqueous solution of potassium hydrogencarbonate or sodium carbonate quantitatively affords the mesoionic phenolates. researchgate.netuaic.ro These compounds typically present as yellow crystalline products. uaic.ro The presence of a hydroxy substituent in an ortho-position on the 4-aryl group is crucial, as it allows for the deprotonation that leads to the formation of the phenolate (B1203915) and induces an extended delocalization of the negative charge. uaic.ro

| Base | Product | Reference |

| Saturated aqueous Potassium hydrogencarbonate | 2-(1,3-dithiol-2-ylium-4-yl)phenolates | uaic.ro |

| Aqueous Sodium carbonate | 2-[2-(4-methylpiperazin-1-yl)-1,3-dithiolium-2-yl]phenolates | researchgate.net |

This table illustrates the weak bases used to convert 1,3-dithiolium salts to mesoionic phenolates.

The mesoionic character of these phenolates is supported by significant changes in their spectral features upon formation. uaic.ro In Infrared (IR) spectra, the characteristic carbonyl absorption band of the precursor phenacyl carbodithioate disappears. uaic.ro Nuclear Magnetic Resonance (NMR) spectra also confirm the cyclization, showing the disappearance of the signal for the aliphatic hydrogens of the phenacyl's methylene (B1212753) group. uaic.ro

The presence of a mesoionic structure is further evidenced by an internal charge transfer phenomenon. researchgate.net The negative charge from the phenolate is delocalized into the 1,3-dithiolium ring system. uaic.ro This extended delocalization can be probed through chemical reactions, such as bromination, which has been shown to occur at the 5-position of the dithiolium ring, indicating delocalization of the negative charge up to the C(4)-C(5) bond. researchgate.netresearchgate.net

| Spectral Data | Observation | Indication | Reference |

| IR Spectroscopy | Disappearance of the carbonyl (C=O) absorption band | Heterocyclocondensation has occurred | uaic.ro |

| NMR Spectroscopy | Disappearance of the signal for aliphatic hydrogens (CH₂) | Heterocyclocondensation has occurred | uaic.ro |

This table highlights the key spectral changes observed during the formation of mesoionic phenolates from phenacyl carbodithioates.

Reactions with Aminals for Flavanone (B1672756) Synthesis

In addition to forming 1,3-dithiolium systems, phenacyl carbodithioates can participate in reactions with other reagents to yield different heterocyclic structures. The reaction between a series of phenacyl carbodithioates and various aminals has been shown to produce novel iodine-sulfur flavanones. researchgate.net Under acidic conditions, these synthesized flavanones can subsequently undergo a cyclocondensation reaction, leading to the formation of their corresponding 1,3-dithiolium salts. researchgate.net This demonstrates the versatility of this compound as a precursor for multi-ring heterocyclic systems.

Formation of 3-Dithiocarbamic Flavanones

The synthesis of 3-dithiocarbamic flavanones from this compound is a key step in the construction of more complex flavonoid structures. This transformation is typically achieved through a reaction with aminals, which are compounds containing two amino groups attached to the same carbon atom. The reaction proceeds to give 3-(piperidine-1-carbodithioyl)flavanones in yields generally ranging from 68% to 84%. nih.govmdpi.com

The proposed reaction mechanism involves the initial formation of a carbon-carbon bond. This occurs through the elimination of one of the amino groups from the aminal and the abstraction of a hydrogen atom from the carbon alpha to the carbonyl group of the phenacyl dithiocarbamate. The eliminated amine then acts as a base, facilitating the formation of a phenolate anion. This anion subsequently undergoes an intramolecular nucleophilic attack, displacing the second amino group from the original aminal and leading to the closure of the benzopyran ring characteristic of the flavanone structure.

Subsequent Cyclocondensation to Tricyclic Flavonoids

Following their formation, 3-dithiocarbamic flavanones can undergo an acid-catalyzed intramolecular cyclocondensation to yield novel tricyclic flavonoids. This reaction results in the formation of a 1,3-dithiolium ring fused to the flavanone core. The process is typically carried out in the presence of a strong acid mixture, such as glacial acetic acid and sulfuric acid. nih.gov The resulting tricyclic flavonoids are often isolated as stable salts, for example, tetrafluoroborates, with yields reported to be in the range of 80% to 88%. nih.gov

The successful formation of the tricyclic system is confirmed by spectroscopic methods. For instance, in the infrared (IR) spectra, the disappearance of the carbonyl absorption band from the flavanone precursor is a key indicator of the reaction's completion. Concurrently, the appearance of new signals in the 13C NMR spectrum, particularly a downfield signal corresponding to the 1,3-dithiol-2-ylium carbon atom, provides definitive evidence for the formation of the fused dithiolium ring. nih.gov

Below is a representative table of yields for the synthesis of 3-dithiocarbamic flavanones and their subsequent cyclocondensation, based on analogous reactions.

| Precursor | Product | Yield (%) |

|---|---|---|

| Phenacyl N,N-diethyldithiocarbamate | 3-(N,N-diethylcarbodithioyl)flavanone | 75-84 |

| 3-(N,N-diethylcarbodithioyl)flavanone | Tricyclic Flavonoid Tetrafluoroborate | 80-88 |

Mechanistic Insights into Related Aminolysis Reactions of Dithiocarbamates

The aminolysis of dithiocarbamates, a reaction involving the cleavage of a molecule by an amine, provides valuable mechanistic insights that can be extrapolated to understand the reactivity of this compound. These reactions can proceed through different pathways depending on the specific reactants and conditions.

Kinetic Studies on Aminolysis and Effects of Substituents

Kinetic studies on the aminolysis of related carbamic esters with secondary amines like piperidine (B6355638) have provided quantitative data on reaction rates and mechanistic pathways. For instance, the reactions of N,N-diethyl carbamic esters with piperidine in acetonitrile (B52724) have been shown to proceed via a concerted mechanism. The influence of substituents on the leaving group can be evaluated using Hammett plots, which correlate reaction rates with substituent constants (σ). For the piperidinolysis of a series of substituted 1H-benzo[d] nih.govmdpi.comresearchgate.nettriazol-1-ol N,N-diethyl carbamates, Hammett ρ values in the range of 1.72 to 1.95 were obtained, indicating a significant sensitivity of the reaction rate to the electronic effects of the substituents.

Furthermore, the relationship between the basicity of the leaving group and the reaction rate can be assessed through Brønsted-type plots. For the same series of carbamates, a linear Brønsted-type plot with a βlg value of -0.67 ± 0.03 was observed. These linear free-energy relationships are instrumental in elucidating the transition state structure and the degree of bond formation and cleavage at the rate-determining step.

The table below presents kinetic data for the related aminolysis of N,N-diethyl carbamic esters with piperidine, illustrating the effect of substituents on the reaction rate.

| Substituent on Leaving Group | kpip (M-1s-1) at 25°C | Hammett Constant (σ) |

|---|---|---|

| H | 0.12 | 0.00 |

| Cl | 0.45 | 0.23 |

| CF3 | 1.58 | 0.54 |

| NO2 | 4.47 | 0.78 |

Q & A

Q. What are the established synthetic routes for Phenacyl piperidine-1-carbodithioate, and what analytical techniques validate its purity and structure?

The compound is typically synthesized via nucleophilic substitution between phenacyl bromide and piperidine-1-carbodithioate salts. Kumar et al. (2012) reported crystallization from ethanol/chloroform (1:1 v/v), yielding yellow needle-like crystals . Characterization involves:

- IR spectroscopy : Peaks at ~655 cm⁻¹ (C–S), 1243 cm⁻¹ (C=S), and 1006 cm⁻¹ (C–O) confirm functional groups .

- NMR : ¹H NMR signals at δ 1.65 (piperidine CH₂), 3.15 (–OCH₃), and aromatic protons (δ 6.45–7.50) align with structural motifs .

- Elemental analysis : Matches theoretical values (C: 58.36%, H: 5.42%, N: 3.93%) .

Q. What crystallographic methods elucidate the molecular geometry of this compound?

Single-crystal X-ray diffraction (Bruker SMART CCD) reveals:

- Triclinic system (space group P1) with unit cell parameters a = 6.9731 Å, b = 10.2310 Å, c = 11.9955 Å .

- Chair conformation of the piperidine ring and near-planar 2H-chromenone system (max. deviation: 0.0097 Å) .

- Dihedral angle : 87.59° between chromenone and piperidine rings, indicating orthogonal orientation .

- Hydrogen bonding : C19–H19B···O5 and C23–H23A···O3 interactions stabilize the crystal lattice .

Advanced Research Questions

Q. How do non-covalent interactions and packing motifs influence the solid-state stability of this compound?

The crystal structure exhibits:

- π-π stacking : Between chromenone rings (centroid-centroid distance: 3.824 Å), contributing to layered packing .

- Intermolecular C–H···O bonds : Form R₂²(22) ring motifs and extend into [110] chains, enhancing thermal stability .

- Weak van der Waals interactions : Observed in anisotropic displacement parameters refined via SHELXL . Computational studies (e.g., DFT) could further quantify interaction energies and predict polymorphism risks.

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Advanced methods include:

- DFT calculations : Using B3LYP/6-311+G(2d,p) to model frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps .

- NMR simulations : GIAO or CSGT methods to correlate experimental ¹H/¹³C shifts with electron density distributions .

- Reactivity indices : Mulliken charges identify nucleophilic/electrophilic sites for derivatization or coordination chemistry .

Q. How can structural analogs of this compound be designed for biological activity studies?

- Bioisosteric replacement : Substitute the chromenone ring with coumarin derivatives (e.g., 3-oxo-3H-benzo[f]chromen-1-yl) to modulate lipophilicity .

- Metal coordination : Explore dithiocarbamate-metal complexes (e.g., nickel, as in nickel bis(piperidine-1-carbodithioate)) for antimicrobial or catalytic applications .

- SAR analysis : Compare IC₅₀ values of analogs with varying substituents on the phenacyl or piperidine moieties.

Methodological Considerations

Q. What software tools are critical for refining and visualizing the crystal structure of this compound?

- SHELXL : Refinement of anisotropic displacement parameters and hydrogen bonding networks .

- WinGX/ORTEP : Generation of thermal ellipsoid diagrams and packing diagrams .

- PLATON : Validation of intermolecular interactions and symmetry operations .

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

- Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disorder modeling : Apply PART/SUMP constraints for split positions in piperidine or phenacyl groups .

- R-factor optimization : Adjust weighting schemes (e.g., w = 1/[σ²(F₀²) + (0.0576P)² + 0.1837P]) to minimize residuals .

Tables

Table 1. Key Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 6.9731(2) |

| b (Å) | 10.2310(3) |

| c (Å) | 11.9955(3) |

| α (°) | 92.024(1) |

| β (°) | 90.176(1) |

| γ (°) | 106.497(1) |

| V (ų) | 819.96(4) |

| Z | 2 |

| R₁ (F² > 2σ(F²)) | 0.037 |

| wR₂ (all data) | 0.109 |

Table 2. Common Pitfalls in Structural Analysis and Mitigation Strategies

| Issue | Solution |

|---|---|

| Overlooked H-bonds | Use PLATON’s ADDSYM to check missed symmetries |

| Incorrect space group | Reindex data with CELL_NOW |

| Poor data-to-parameter ratio | Apply restraints to thermal parameters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.